molecular formula C₁₄H₂₀O₁₀ B015953 2,3,4,6-Tetra-O-acetyl-D-mannopyranose CAS No. 58645-20-8

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Cat. No. B015953
CAS RN: 58645-20-8
M. Wt: 348.3 g/mol
InChI Key: IEOLRPPTIGNUNP-JABUTEAWSA-N
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Description

2,3,4,6-Tetra-O-acetyl-D-mannopyranose (TAM) is a carbohydrate-based molecule that has been studied extensively in recent years due to its potential applications in biochemistry, medicine, and other areas. TAM is a four-sugar derivative of D-mannose, which is a monosaccharide found in many plants and animals. It is a naturally occurring compound, but can also be synthesized in the laboratory. TAM can be used in various ways, including as a substrate for enzymatic reactions, a drug delivery vehicle, and a therapeutic agent.

Biochemical Analysis

Biochemical Properties

2,3,4,6-Tetra-O-acetyl-D-mannopyranose plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with biomolecules and may influence enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-JABUTEAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471943
Record name 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140147-37-1, 58645-20-8
Record name D-Mannopyranose, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140147-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-acetyl-D-mannopyranose
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Reactant of Route 6
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